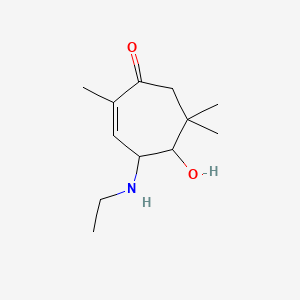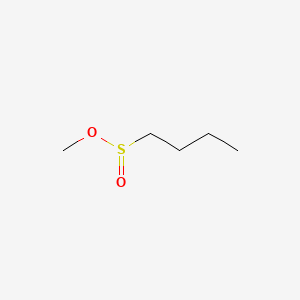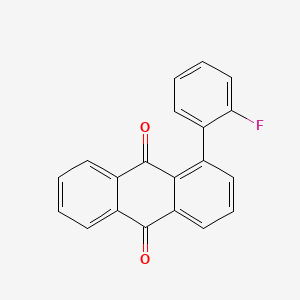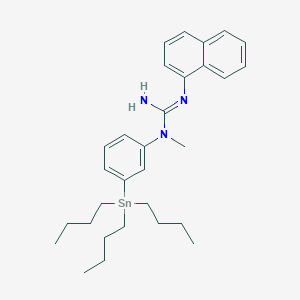
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a guanidine group, and a tributylstannyl group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-naphthylamine with 3-tributylstannylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-2-naphthalen-1-yl-1-(3-trimethylsilylphenyl)guanidine
- 1-Methyl-2-naphthalen-1-yl-1-(3-triphenylsilylphenyl)guanidine
- 1-Methyl-2-naphthalen-1-yl-1-(3-triethylsilylphenyl)guanidine
Uniqueness
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and makes it suitable for various applications in organic synthesis and catalysis.
Propiedades
Fórmula molecular |
C30H43N3Sn |
|---|---|
Peso molecular |
564.4 g/mol |
Nombre IUPAC |
1-methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine |
InChI |
InChI=1S/C18H16N3.3C4H9.Sn/c1-21(15-10-3-2-4-11-15)18(19)20-17-13-7-9-14-8-5-6-12-16(14)17;3*1-3-4-2;/h2-3,5-13H,1H3,(H2,19,20);3*1,3-4H2,2H3; |
Clave InChI |
IHWPWPMBCXPWQY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


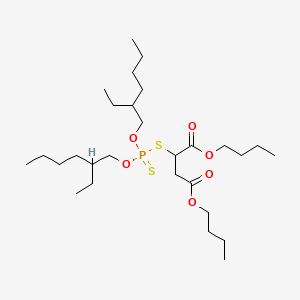
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
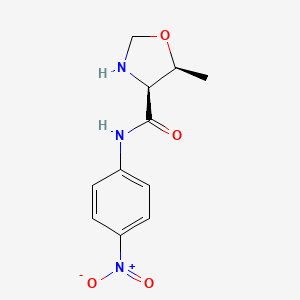



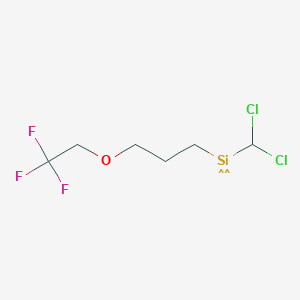
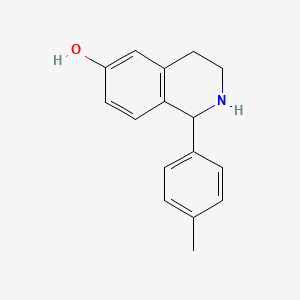
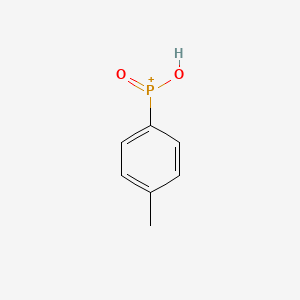
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
